An In-Depth Technical Guide to the Characterization of 5-formylfuran-2-boronic acid neopentyl glycol ester
An In-Depth Technical Guide to the Characterization of 5-formylfuran-2-boronic acid neopentyl glycol ester
Introduction
5-formylfuran-2-boronic acid neopentyl glycol ester is a key bifunctional reagent in modern organic synthesis. Its utility is anchored in the orthogonal reactivity of its two functional groups: the furan-boronic ester moiety, a stable and efficient partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, and the aldehyde group, which is amenable to a wide array of chemical transformations including reductive amination, Wittig reactions, and condensations.[1] This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation and purity assessment of this versatile building block, tailored for researchers, scientists, and professionals in drug development.
The neopentyl glycol protecting group imparts enhanced stability to the boronic acid, rendering the compound more amenable to storage and handling compared to its free boronic acid counterpart.[2] However, like all boronic esters, it is susceptible to hydrolysis, a critical factor that must be managed during its characterization, particularly in chromatographic methods.[3] This guide emphasizes not only the "how" but also the "why" behind the selection of specific analytical methodologies, ensuring scientific integrity and the generation of reliable, reproducible data.
Molecular Structure and Key Physicochemical Properties
The structural integrity and purity of 5-formylfuran-2-boronic acid neopentyl glycol ester are paramount to its successful application in synthesis. A thorough characterization serves to confirm the covalent structure and identify any potential impurities, such as the corresponding boronic acid (from hydrolysis) or starting materials.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BO₄ | [4] |
| Molecular Weight | 208.02 g/mol | Calculated |
| CAS Number | 1218791-07-1 | [4][5] |
| Appearance | Typically a white to pale yellow solid | General Observation |
| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether. | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of 5-formylfuran-2-boronic acid neopentyl glycol ester. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent, such as CDCl₃ or DMSO-d₆. Chloroform-d is often preferred due to its ability to solubilize the compound and its relatively simple residual solvent peak.
-
Internal Standard : For quantitative NMR (qNMR), a certified internal standard with a known purity and a resonance that does not overlap with the analyte signals should be added.
-
Acquisition : Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Features |
| Aldehyde (-CHO) | ~9.77 | Singlet (s) | 1H | Diagnostic downfield shift due to the deshielding effect of the carbonyl group. |
| Furan Ring (H-3) | ~7.22 | Doublet (d) | 1H | Coupling to H-4. |
| Furan Ring (H-4) | ~7.04 | Doublet (d) | 1H | Coupling to H-3. |
| Neopentyl (-CH₂-) | ~3.76 | Singlet (s) | 4H | Protons on the methylene groups of the neopentyl glycol moiety. |
| Neopentyl (-CH₃) | ~1.02 | Singlet (s) | 6H | Protons on the two methyl groups of the neopentyl glycol moiety. |
Note: The chemical shifts are based on reported data for the title compound and similar structures and may vary slightly depending on the solvent and concentration.[6][7]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Features |
| Aldehyde (C=O) | ~179 | Diagnostic downfield shift for an aldehyde carbonyl carbon. |
| Furan Ring (C5) | ~156 | Carbon bearing the aldehyde group. |
| Furan Ring (C2) | ipso-carbon, often not observed | Carbon attached to the boron atom; signal is often broadened due to quadrupolar relaxation of the attached boron nucleus. |
| Furan Ring (C3) | ~127 | |
| Furan Ring (C4) | ~120 | |
| Neopentyl (-C(CH₃)₂) | ~72.5 | Quaternary carbon of the neopentyl glycol. |
| Neopentyl (-CH₂-) | ~31.8 | Methylene carbons of the neopentyl glycol. |
| Neopentyl (-CH₃) | ~22.0 | Methyl carbons of the neopentyl glycol. |
Note: Predicted chemical shifts are based on data from analogous compounds.[6][7]
¹¹B NMR Spectroscopy
The boron-11 NMR spectrum is highly informative for confirming the formation and stability of the boronic ester.
| Boron Environment | Expected Chemical Shift (δ, ppm) | Key Features |
| Neopentyl Glycol Ester | ~26-30 | A relatively sharp signal in this region is characteristic of a tricoordinate boronic ester. A broader signal might indicate some degree of tetrahedral character or exchange. |
Note: The chemical shift is referenced to BF₃·OEt₂. The expected shift is based on data for similar neopentyl glycol boronic esters.[6]
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation
Mass spectrometry is a critical tool for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
-
Ionization Technique : Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.
-
Sample Introduction : The sample can be introduced via direct infusion using a syringe pump or as the eluent from an HPLC system (LC-MS).
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
Expected Mass Spectrum
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 209.0980 | The protonated molecular ion. This is typically the base peak in ESI-MS. |
| [M+Na]⁺ | 231.0799 | Sodium adduct, commonly observed. |
Predicted Fragmentation Pattern: In tandem MS (MS/MS), fragmentation would likely involve the loss of the neopentyl glycol moiety or cleavage of the furan ring. A prominent fragment at m/z 95 could arise from the loss of the aldehydic hydrogen, a characteristic fragmentation of furfural.[8]
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Stability Considerations
HPLC is the primary method for determining the purity of 5-formylfuran-2-boronic acid neopentyl glycol ester. However, the analysis of boronic esters by reversed-phase HPLC is challenging due to their propensity for on-column hydrolysis to the corresponding, more polar boronic acid.[6][7] This can lead to inaccurate purity assessments, peak tailing, and poor reproducibility.
Causality of Hydrolysis in RP-HPLC
The aqueous component of the mobile phase and the presence of acidic modifiers (e.g., formic or trifluoroacetic acid) can promote the hydrolysis of the boronic ester. Furthermore, the silica support of the stationary phase, particularly the surface silanol groups, can catalyze this degradation.[2]
A Self-Validating HPLC Protocol to Mitigate Hydrolysis
The following protocol is designed to minimize on-column hydrolysis and provide an accurate assessment of the compound's purity.
-
Column Selection : Utilize a column with low silanol activity. A Waters XTerra MS C18 column has been shown to be effective in minimizing on-column hydrolysis of boronic esters.[2]
-
Mobile Phase :
-
Aqueous Component : Water
-
Organic Component : Acetonitrile (ACN)
-
Key Consideration : Avoid acidic modifiers like formic acid. The analysis should be performed with a neutral mobile phase to suppress hydrolysis.
-
-
Sample Diluent : Prepare the sample in an aprotic organic solvent, such as 100% acetonitrile or tetrahydrofuran (THF), to prevent hydrolysis prior to injection.
-
Gradient Elution :
-
Start with a higher percentage of the organic phase to minimize the initial exposure of the analyte to water on the column.
-
A typical gradient might be:
-
0-2 min: 60% ACN
-
2-15 min: Gradient to 95% ACN
-
15-18 min: Hold at 95% ACN
-
18-20 min: Return to 60% ACN and equilibrate
-
-
-
Detection : UV detection at a wavelength where the furan chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
System Validation : To validate the method's ability to prevent hydrolysis, a sample of the corresponding 5-formylfuran-2-boronic acid can be spiked into the sample of the ester. The method should demonstrate baseline separation of these two species.
Conclusion
The comprehensive characterization of 5-formylfuran-2-boronic acid neopentyl glycol ester requires a multi-technique approach, with a keen awareness of the compound's potential for hydrolysis. NMR spectroscopy (¹H, ¹³C, and ¹¹B) serves as the definitive tool for structural confirmation, while high-resolution mass spectrometry validates the molecular weight and elemental composition. A carefully designed HPLC method, which actively mitigates on-column hydrolysis, is essential for accurate purity determination. By employing the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.
References
-
Gary E. Molander, Livia N. Cavalcanti, and Spencer D. Dreher. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses, 2020, 97, 245-261. [Link]
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MDPI. "Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d." MDPI, 2023. [Link]
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MDPI. "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry." MDPI, 2022. [Link]
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FooDB. "Showing Compound Fur-2-aldehyde (FDB004219)." FooDB. [Link]
- Google Patents. "Method of producing 5-formyl-2-furylboronic acid.
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Atmospheric Measurement Techniques. "Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS." Atmospheric Measurement Techniques, 2025. [Link]
- Google Patents. "Method of producing 5-formyl-2-furylboronic acid.
- Google Patents. "Synthesis of boronic esters and boronic acids using grignard reagents.
-
The Royal Society of Chemistry. "Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information." The Royal Society of Chemistry, 2012. [Link]
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National Institutes of Health. "Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides." National Institutes of Health, 2018. [Link]
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Amazon S3. "Aerobic Visible Light-Driven Borylation of Heteroarenes in a Gel Nanoreactor." Amazon S3, 2025. [Link]
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Royal Society of Chemistry. "5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of π-extended heteroarylfuran systems." Organic & Biomolecular Chemistry, 2005. [Link]
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